molecular formula C6H6N2O2 B12401573 Cis-Urocanic Acid-[13C3]

Cis-Urocanic Acid-[13C3]

Cat. No.: B12401573
M. Wt: 141.10 g/mol
InChI Key: LOIYMIARKYCTBW-QMIQAWNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Urocanic Acid-[13C3] involves the incorporation of carbon-13 isotopes into the urocanic acid structure. This can be achieved through the use of labeled precursors in the synthetic pathway. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Cis-Urocanic Acid-[13C3] typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 isotopes .

Chemical Reactions Analysis

Types of Reactions: Cis-Urocanic Acid-[13C3] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Cis-Urocanic Acid-[13C3] is used as a tracer in chemical studies to investigate reaction mechanisms and pathways. The incorporation of carbon-13 isotopes allows for detailed analysis using NMR spectroscopy .

Biology: In biological research, Cis-Urocanic Acid-[13C3] is used to study metabolic pathways and the role of urocanic acid in cellular processes. It helps in understanding the effects of ultraviolet radiation on skin cells .

Medicine: Cis-Urocanic Acid-[13C3] is used in medical research to investigate its potential role in immunosuppression and skin cancer development. It is also studied for its effects on the immune system and its potential therapeutic applications .

Industry: In the industrial sector, Cis-Urocanic Acid-[13C3] is used in the development of sunscreens and other skincare products. Its ability to absorb UV radiation makes it a valuable component in formulations designed to protect the skin from UV damage .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

141.10 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+/i1+1,2+1,6+1

InChI Key

LOIYMIARKYCTBW-QMIQAWNJSA-N

Isomeric SMILES

C1=C(NC=N1)/[13CH]=[13CH]/[13C](=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O

Origin of Product

United States

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